molecular formula C21H17NO3 B325156 N-(4-benzoylphenyl)-2-phenoxyacetamide

N-(4-benzoylphenyl)-2-phenoxyacetamide

Número de catálogo: B325156
Peso molecular: 331.4 g/mol
Clave InChI: LDYXINCRZVKSSH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Benzoylphenyl)-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a benzoylphenyl group at the para position and a phenoxyacetamide backbone. This compound belongs to a broader class of N-substituted acetamides, which are frequently explored for their pharmacological properties, including lipid-lowering, anti-inflammatory, and analgesic activities . Its structure combines a lipophilic benzoyl moiety with a polar acetamide group, enabling interactions with biological targets such as nuclear receptors or enzymes involved in lipid metabolism.

Propiedades

Fórmula molecular

C21H17NO3

Peso molecular

331.4 g/mol

Nombre IUPAC

N-(4-benzoylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C21H17NO3/c23-20(15-25-19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)21(24)16-7-3-1-4-8-16/h1-14H,15H2,(H,22,23)

Clave InChI

LDYXINCRZVKSSH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

SMILES canónico

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-(Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamides

A 2010 study compared three isomers of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C1: ortho-, C2: meta-, C3: para-benzoylphenyl) in Triton WR-1339-induced hyperlipidemic rats .

  • C3 (para-substituted) demonstrated the most potent lipid-lowering effects:
    • Triglycerides: 31% reduction (vs. hyperlipidemic controls).
    • HDL-cholesterol: 18% increase .
  • C1 (ortho-substituted) was inactive, highlighting the critical role of substituent position in bioactivity.
  • Structural Insight: The para-benzoylphenyl group in C3 aligns with N-(4-benzoylphenyl)-2-phenoxyacetamide, suggesting similar spatial requirements for lipid-modulating efficacy.

N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide Derivatives

A 2024 study synthesized pyrrole-2-carboxamide analogs and evaluated their effects in hyperlipidemic rats .

  • Compound 3 (pyrrole-2-carboxamide core):
    • Reduced total cholesterol by 28% .
    • Lowered triglycerides by 33% .
    • Increased HDL by 22% .
  • Compound 5 (modified substituents on pyrrole):
    • Showed comparable efficacy but with improved metabolic stability.
  • Comparison: The pyrrole-2-carboxamide derivatives exhibit stronger lipid-lowering effects than N-(4-benzoylphenyl)-2-phenoxyacetamide, likely due to enhanced hydrogen bonding and π-π stacking with target proteins.

N-(1-(4-Bromophenyl)ethyl)-2-Phenoxyacetamide Derivatives

A 2016 study synthesized analogs with bromo, tert-butyl, or nitro groups on the phenoxy ring .

  • Bromo-substituted derivative :
    • Cytotoxicity: IC₅₀ = 12 µM (vs. 18 µM for standard cisplatin).
    • Anti-inflammatory activity: 65% reduction in paw edema (vs. 70% for diclofenac).
  • Structural Insight: The phenoxyacetamide backbone in these compounds mirrors N-(4-benzoylphenyl)-2-phenoxyacetamide, but the addition of electron-withdrawing groups (e.g., bromo) enhances bioactivity through improved target binding.

Pharmacological Comparison with Established Lipid-Lowering Agents

Gemfibrozil (Fibrate Class)

  • Mechanism : Activates PPARα, enhancing LPL activity and HDL synthesis .
  • Efficacy :
    • Triglycerides: 31% reduction (Veterans Affairs Trial) .
    • HDL increase: 6% (Helsinki Heart Study) .
  • Comparison: N-(4-benzoylphenyl)-2-phenoxyacetamide derivatives show comparable triglyceride-lowering effects but lack evidence of PPAR activation, suggesting alternative pathways (e.g., direct LPL modulation).

Bezafibrate

  • Efficacy :
    • Triglycerides: 35% reduction (vs. 31% for C3 in ).
  • Structural Advantage: Bezafibrate’s biphenyl structure allows dual PPARα/δ activation, whereas N-(4-benzoylphenyl)-2-phenoxyacetamide’s simpler structure may limit receptor specificity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.